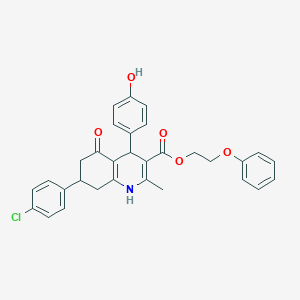![molecular formula C21H19ClN2O2 B5220904 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as CEPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. CEPB is a member of the benzamide family of compounds and is known to have potent inhibitory effects on various biological processes.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory effects on various biological processes, making it a useful tool for studying these processes. However, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the research and development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the optimization of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a potential anticancer agent is an area of active research.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials for 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide synthesis include 4-(4-pyridinylmethyl)benzaldehyde, 3-chloro-4-ethoxyaniline, and 4-bromoacetophenone. These materials are then coupled using a Suzuki-Miyaura cross-coupling reaction, followed by a condensation reaction to form the final product. The purity of the synthesized 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is confirmed using various analytical techniques, including NMR, LC-MS, and HPLC.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have inhibitory effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTIXAMWNRAWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
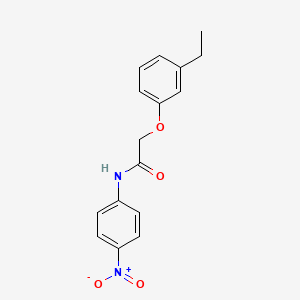
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)
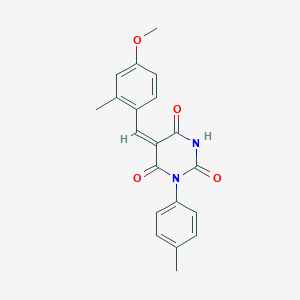
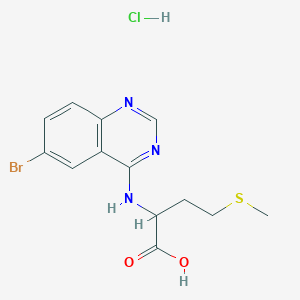
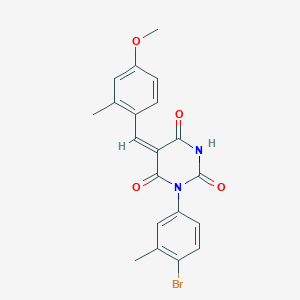
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
